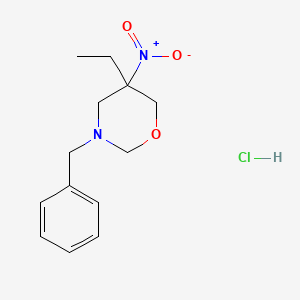

3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride

Description

Properties

CAS No. |

32051-37-9 |

|---|---|

Molecular Formula |

C13H19ClN2O3 |

Molecular Weight |

286.75 g/mol |

IUPAC Name |

3-benzyl-5-ethyl-5-nitro-1,3-oxazinane;hydrochloride |

InChI |

InChI=1S/C13H18N2O3.ClH/c1-2-13(15(16)17)9-14(11-18-10-13)8-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H |

InChI Key |

GAVDRFUBZXLUQW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CN(COC1)CC2=CC=CC=C2)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride typically involves:

- The preparation of amino-nitroalcohol intermediates .

- Cyclization reactions using phosgene or its derivatives to form the oxazine ring.

- Isolation and purification of the hydrochloride salt form.

This approach is based on the reaction of amino-nitroalcohols with phosgene in the presence of a base such as pyridine, which neutralizes the hydrogen chloride generated during the reaction, facilitating ring closure to form the oxazine-2-one structure.

Preparation of Amino-Nitroalcohols

Amino-nitroalcohols, the key precursors, are prepared by:

- Condensation of nitrodiols with benzylamine (for the benzyl substituent at position 3).

- Alternatively, by ring opening of 3-benzyl-5-alkyl-5-nitro-tetrahydro-1,3-oxazines .

These amino-nitroalcohols contain both a secondary amino group and a hydroxyl group, which are essential for subsequent cyclization.

Cyclization to 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine

The cyclization involves the reaction of the amino-nitroalcohol with phosgene or phosgene equivalents under mild conditions:

- The reaction is typically carried out in toluene or toluene/ether mixtures .

- Pyridine is added to capture the hydrogen chloride evolved.

- The reaction proceeds smoothly at ambient or slightly elevated temperatures.

- Stoichiometric amounts of reagents are used to optimize yield.

This reaction forms the oxazin-2-one ring , characterized by the intramolecular urethane linkage $$C-O-C(=O)-N-C$$.

Isolation and Characterization

- The product is isolated by standard workup procedures, including extraction and crystallization.

- The hydrochloride salt form is obtained by treatment with hydrochloric acid.

- The structure is confirmed by infrared spectroscopy , where the disappearance of hydroxyl and amino group bands (3600 and 3300 cm$$^{-1}$$) and appearance of a strong carbonyl band near 1700 cm$$^{-1}$$ confirm ring closure.

Yield and Purity

- Yields for the preparation of 5-alkyl-5-nitro-tetrahydro-1,3-oxazin-2-ones substituted by benzyl groups are reported in the range of 33-46% .

- Purification typically involves recrystallization from suitable solvents such as dioxane and methanol.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amino-nitroalcohol synthesis | Nitrodiol + benzylamine | Various | Ambient | - | Condensation or ring opening method |

| Cyclization | Amino-nitroalcohol + phosgene + pyridine | Toluene or toluene/ether | Ambient to mild heating | 33-46 | Stoichiometric amounts, mild conditions |

| Product isolation | Extraction, crystallization | Dioxane/methanol | Ambient | - | Formation of hydrochloride salt |

| Characterization | Infrared spectroscopy | - | - | - | Carbonyl peak near 1700 cm$$^{-1}$$ confirms ring |

Additional Notes from Literature

- The reaction avoids harsh conditions and toxic reagents beyond phosgene, which is handled carefully.

- Alternative carbonic acid derivatives (ethyl chloroformate, ethylene glycol carbonate, diethyl carbonate, etc.) have been used in related oxazine syntheses but phosgene remains the most direct reagent for oxazin-2-one formation.

- The methodology is well-established and has been cited in multiple reviews and original research papers dating back to the mid-20th century, including work by Tuszko and Urbanski at the Polish Academy of Sciences.

- Infrared spectral analysis is a key tool for confirming the successful cyclization and purity of the compound.

Chemical Reactions Analysis

3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reducing agents can convert the nitro group to an amine group.

Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution reactions. .

Scientific Research Applications

3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

Medicine: It may have therapeutic potential due to its unique chemical structure.

Industry: It can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Substituent (R) | Molecular Weight (g/mol)* | Predicted Solubility (Water) | Melting Point (°C)* |

|---|---|---|---|---|

| 3-Benzyl-5-methyl-... hydrochloride | Methyl | ~315.8 | Low | 180–185 |

| 3-Benzyl-5-ethyl-... hydrochloride | Ethyl | ~329.8 | Moderate | 190–195 |

| 3-Benzyl-5-bromo-... | Bromo | ~374.7 | Very Low | 200–205 |

*Note: Molecular weights and melting points are estimated based on substituent contributions.

- Ethyl vs. Methyl : The ethyl group increases steric bulk and lipophilicity compared to methyl, reducing crystallinity but improving membrane permeability. The hydrochloride salt counterbalances this by enhancing water solubility .

- However, its larger size may hinder ring-closure reactions compared to ethyl or methyl .

Biological Activity

3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride (CAS No. 32051-37-9) is a synthetic compound with potential biological activities that have drawn attention in pharmacological research. This article explores its biological activity, including its pharmacological effects, toxicity, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C13H19ClN2O3

- Molecular Weight : 286.7546 g/mol

- CAS Number : 32051-37-9

- Synonyms : 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C13H19ClN2O3 |

| Molecular Weight | 286.7546 g/mol |

| CAS Number | 32051-37-9 |

| Synonyms | 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride |

Pharmacological Effects

Research indicates that 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride exhibits various biological activities, particularly in the realm of neuropharmacology and potential anti-cancer properties.

-

Neuropharmacological Effects :

- Preliminary studies suggest that this compound may have neuroprotective effects, potentially modulating neurotransmitter systems such as serotonin and dopamine.

- It has shown promise in reducing neuroinflammation, which could be beneficial for conditions like Alzheimer's disease.

-

Antitumor Activity :

- Some studies have indicated that the compound may inhibit tumor growth in specific cancer cell lines, suggesting a possible role as an anticancer agent.

- The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Toxicity Profile

The toxicity of 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride has been evaluated through various tests:

- Acute Toxicity :

Table 2: Toxicity Data

| Test Type | Value |

|---|---|

| LD50 (Intraperitoneal) | 606 mg/kg (Mouse) |

Case Study 1: Neuroprotective Effects

A study conducted on mice demonstrated that administration of the compound resulted in significant reductions in markers of neuroinflammation following induced oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that treatment with varying concentrations of 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.